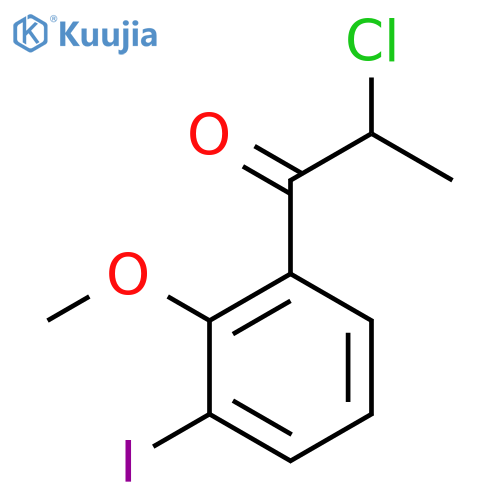

Cas no 1261796-66-0 (2-Chloro-3'-iodo-2'-methoxypropiophenone)

2-Chloro-3'-iodo-2'-methoxypropiophenone 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3'-iodo-2'-methoxypropiophenone

-

- インチ: 1S/C10H10ClIO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6H,1-2H3

- InChIKey: HHNPTROZEPBJLV-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=CC(=C1OC)C(C(C)Cl)=O

計算された属性

- せいみつぶんしりょう: 323.94140 g/mol

- どういたいしつりょう: 323.94140 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- ぶんしりょう: 324.54

- トポロジー分子極性表面積: 26.3

2-Chloro-3'-iodo-2'-methoxypropiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032996-250mg |

2-Chloro-3'-iodo-2'-methoxypropiophenone |

1261796-66-0 | 97% | 250mg |

475.20 USD | 2021-06-22 | |

| Alichem | A013032996-500mg |

2-Chloro-3'-iodo-2'-methoxypropiophenone |

1261796-66-0 | 97% | 500mg |

798.70 USD | 2021-06-22 | |

| Alichem | A013032996-1g |

2-Chloro-3'-iodo-2'-methoxypropiophenone |

1261796-66-0 | 97% | 1g |

1,564.50 USD | 2021-06-22 |

2-Chloro-3'-iodo-2'-methoxypropiophenone 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

2-Chloro-3'-iodo-2'-methoxypropiophenoneに関する追加情報

Introduction to 2-Chloro-3'-iodo-2'-methoxypropiophenone (CAS No. 1261796-66-0)

The compound 2-Chloro-3'-iodo-2'-methoxypropiophenone (CAS No. 1261796-66-0) is a highly specialized organic compound with significant applications in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a chlorinated propiophenone moiety and an iodinated methoxy group. The combination of these functional groups makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel drugs and advanced materials.

Recent studies have highlighted the importance of propiophenone derivatives in the design of bioactive compounds. For instance, researchers have explored the role of chlorinated and iodinated substituents in modulating the pharmacokinetic properties of drugs. The presence of the methoxy group in this compound further enhances its reactivity, making it an ideal candidate for various cross-coupling reactions. These reactions are pivotal in the construction of biologically active molecules, such as kinase inhibitors and receptor agonists.

The synthesis of 2-Chloro-3'-iodo-2'-methoxypropiophenone involves a multi-step process that typically begins with the preparation of the propiophenone skeleton. This is followed by selective substitution reactions to introduce the chlorinated and iodinated groups. The use of modern catalytic systems, such as palladium-catalyzed cross-couplings, has significantly improved the efficiency and yield of these reactions. Moreover, advancements in stereochemical control have enabled the production of enantiomerically pure derivatives, which are crucial for drug development.

In terms of applications, this compound has shown promise in the field of drug delivery systems. Its ability to undergo controlled cleavage under specific conditions makes it a valuable component in designing stimuli-responsive drug carriers. Additionally, its electronic properties render it suitable for use in organic electronics, particularly in the fabrication of light-emitting diodes (LEDs) and photovoltaic devices.

The study of 2-Chloro-3'-iodo-2'-methoxypropiophenone has also contributed to our understanding of intermolecular interactions. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, to elucidate its molecular structure and conformational preferences. These insights are essential for predicting its behavior in different chemical environments and optimizing its performance in practical applications.

In conclusion, 2-Chloro-3'-iodo-2'-methoxypropiophenone (CAS No. 1261796-66-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern organic chemistry. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

1261796-66-0 (2-Chloro-3'-iodo-2'-methoxypropiophenone) 関連製品

- 33468-32-5(2-Methyl-L-tryptophan)

- 1251634-59-9(methyl 4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylcarbamoyl}benzoate)

- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)

- 1804672-13-6(2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)

- 884-39-9(Methyldopa hydrochloride)

- 1804641-58-4(3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)

- 71406-62-7(4-chloro-N,N-diethylpyrimidin-2-amine)

- 1207829-84-2(4-(3,4-Dichlorophenyl)picolinic acid)

- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)

- 293736-67-1(Berubicin hydrochloride)